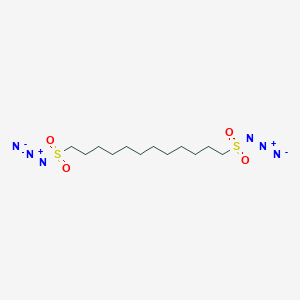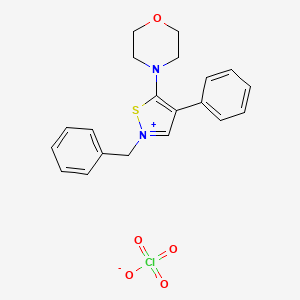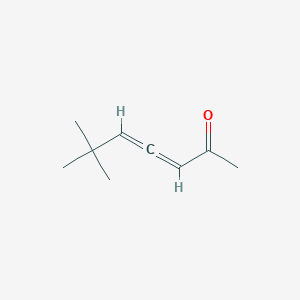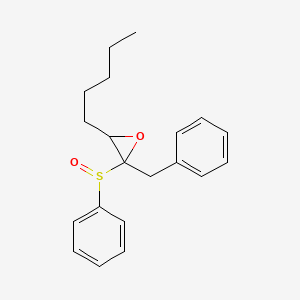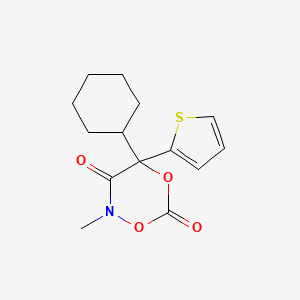
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is a complex organic compound that features a unique combination of cyclohexyl, methyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a cyclohexyl-substituted amine and a thiophenyl-substituted ketone, the reaction proceeds through a series of condensation and cyclization steps to form the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxazinane ring or other functional groups.
Substitution: The cyclohexyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified dioxazinane derivatives.
Substitution products: Functionalized cyclohexyl or thiophenyl derivatives.
Scientific Research Applications
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-methyl-4-(phenyl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
4-Cyclohexyl-2-methyl-4-(pyridin-2-yl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
91473-68-6 |
|---|---|
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
4-cyclohexyl-2-methyl-4-thiophen-2-yl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C14H17NO4S/c1-15-12(16)14(18-13(17)19-15,11-8-5-9-20-11)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3 |
InChI Key |
AHHJFXHIDXSABO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(OC(=O)O1)(C2CCCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


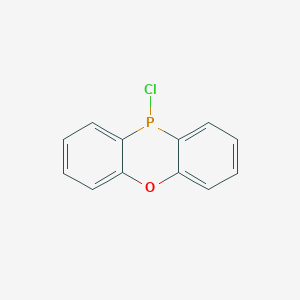
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
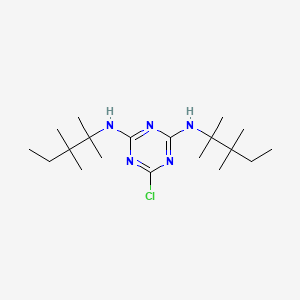
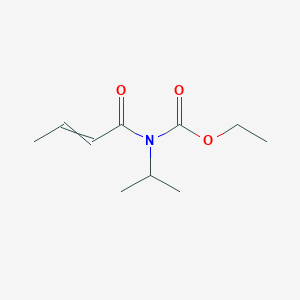
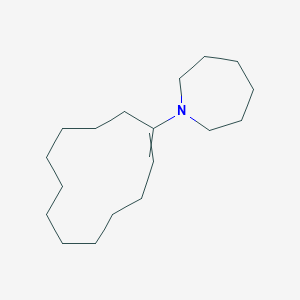
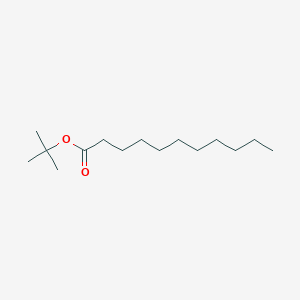
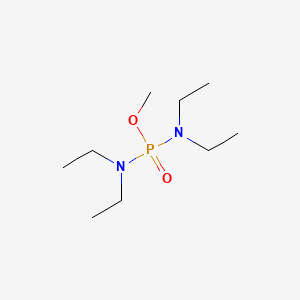
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
